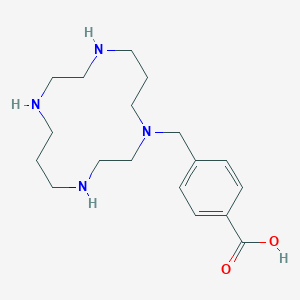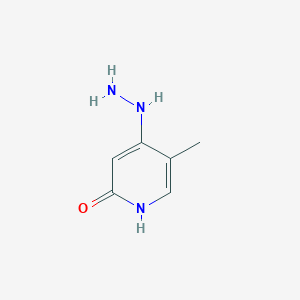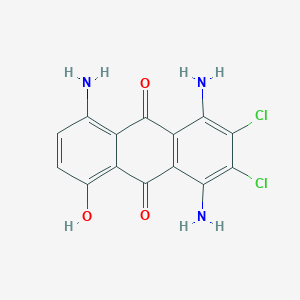
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone, also known as TAED, is a chemical compound that has been widely used in scientific research due to its unique properties. TAED is a derivative of anthraquinone, which is a type of organic compound that is commonly found in plants. TAED has been used in a variety of applications, including as a bleach activator, a dyeing agent, and a catalyst for chemical reactions. In
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is not fully understood. However, it is believed that 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone acts as a catalyst for the decomposition of hydrogen peroxide, which produces reactive oxygen species that are responsible for the bleaching and dyeing effects of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to have antimicrobial properties, which may be due to its ability to generate reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have low toxicity and is not considered to be harmful to human health. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may cause skin and eye irritation if it comes into contact with these tissues. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to be a respiratory irritant in animal studies. In addition, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in lab experiments is its ability to enhance the bleaching power of hydrogen peroxide. This makes it useful in a variety of applications, such as the removal of stains from fabrics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is relatively easy to synthesize and is readily available. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may not be suitable for all experiments, as it may interfere with the results of certain assays.
Direcciones Futuras
There are several future directions for the use of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in scientific research. One potential application is in the development of antimicrobial agents. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, and further research may lead to the development of new antibiotics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may be useful in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Further research is needed to explore these potential applications of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
Métodos De Síntesis
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dichloro-8-hydroxyanthraquinone with ammonia to form the corresponding monoamino compound. The monoamino compound is then reacted with excess ammonia and formaldehyde to form the triamino compound. The final step involves the chlorination of the triamino compound with chlorine gas to form 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
Aplicaciones Científicas De Investigación
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used in a variety of scientific research applications. One of the most common uses of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is as a bleach activator. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is added to laundry detergents to enhance the bleaching power of hydrogen peroxide. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been used as a dyeing agent in the textile industry. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used as a catalyst for chemical reactions, such as the oxidation of alcohols.
Propiedades
Número CAS |
19721-24-5 |
|---|---|
Nombre del producto |
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone |
Fórmula molecular |
C14H9Cl2N3O3 |
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
1,4,5-triamino-2,3-dichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-9-10(16)12(19)8-7(11(9)18)13(21)5-3(17)1-2-4(20)6(5)14(8)22/h1-2,20H,17-19H2 |
Clave InChI |
PRRRMBDHOGEKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
Otros números CAS |
19721-24-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



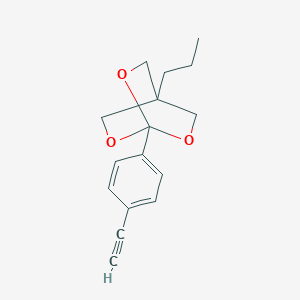
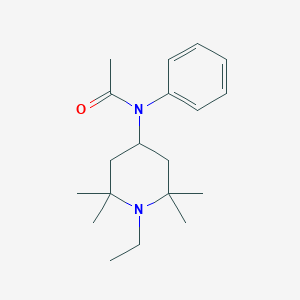
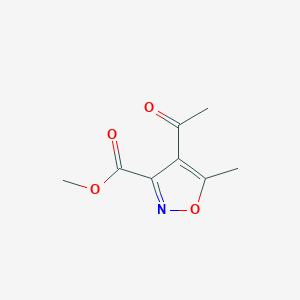

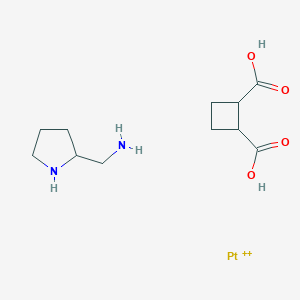
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
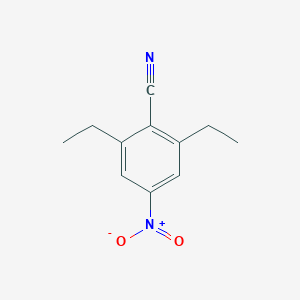
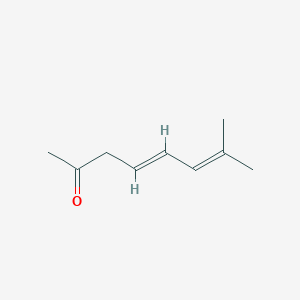
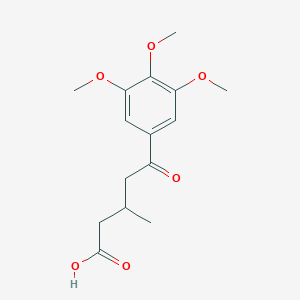
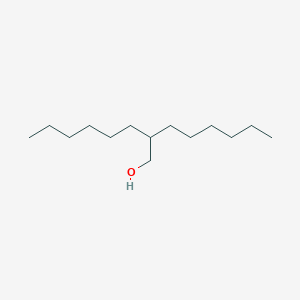
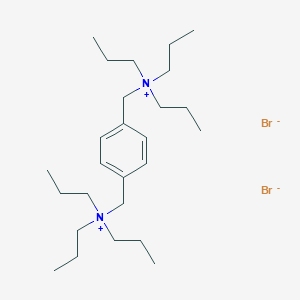
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
